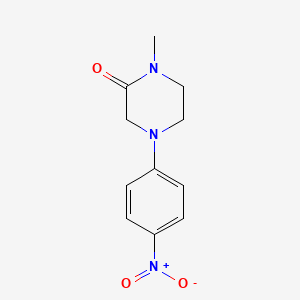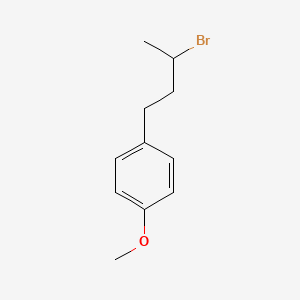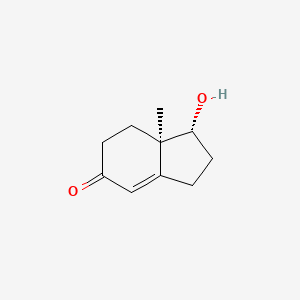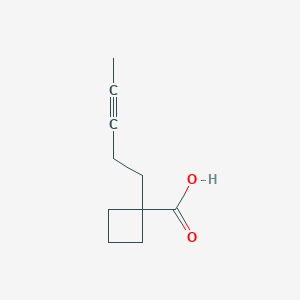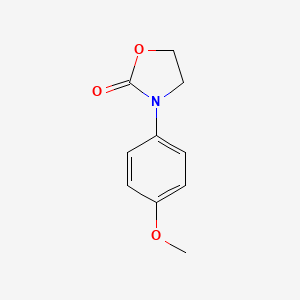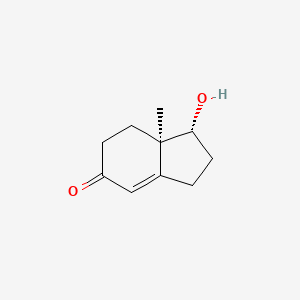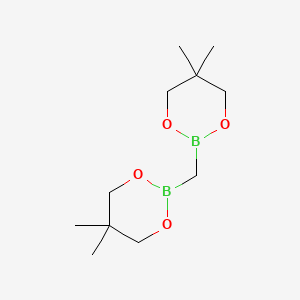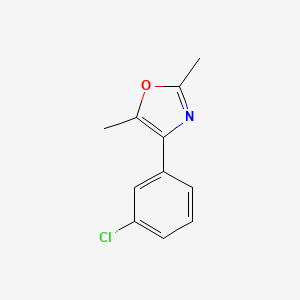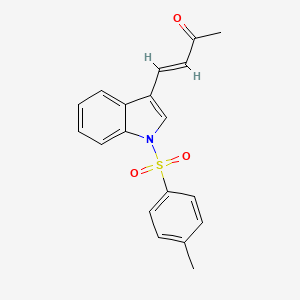
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tosyl group attached to the nitrogen atom of the indole ring, which can influence its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Tosylation: The indole nitrogen is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Butenone Side Chain: The butenone side chain can be introduced through a Heck reaction, where the tosylated indole is reacted with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials, such as polymers or dyes.
作用机制
The mechanism of action of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The tosyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The indole ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
6-Methyl-1H-indole: Used as a reactant in the synthesis of various derivatives with biological activities.
Indirubin: Known for its anticancer properties and used in traditional medicine.
Uniqueness
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C19H17NO3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(E)-4-[1-(4-methylphenyl)sulfonylindol-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C19H17NO3S/c1-14-7-11-17(12-8-14)24(22,23)20-13-16(10-9-15(2)21)18-5-3-4-6-19(18)20/h3-13H,1-2H3/b10-9+ |
InChI 键 |
LVXDIYCWXOHUEN-MDZDMXLPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


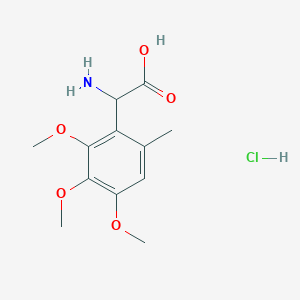

![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)

